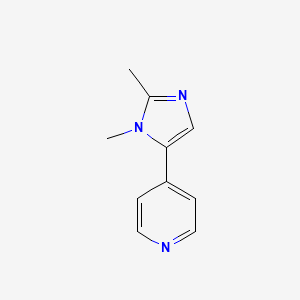

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(2,3-dimethylimidazol-4-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9/h3-7H,1-2H3 |

InChI Key |

HCEUSXRMMAXNQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine and Analogous Structures

Established Synthetic Pathways to Pyridyl-Imidazole Compounds

The creation of the core pyridyl-imidazole structure can be achieved through various established pathways. These methods are broadly categorized into direct coupling strategies that link the two heterocyclic rings and cyclization reactions that build the imidazole (B134444) ring from a pyridine-containing starting material.

Direct C-C Coupling Strategies for Imidazole-Pyridine Linkages

Transition-metal catalysis is central to modern organic synthesis and provides powerful tools for the direct formation of C-C bonds between aromatic heterocycles. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are standard methods, typically involving a halogenated heterocycle (e.g., a bromopyridine) and an organometallic imidazole species (or vice versa).

More recently, direct C-H arylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalization of one of the coupling partners. This strategy allows for the selective replacement of a C-H bond on the imidazole ring with a pyridine (B92270) ring using aryl halides as coupling partners. nih.govacs.org For instance, methods have been developed for the palladium-catalyzed direct arylation of all three C-H bonds of the imidazole core, providing access to a wide range of regioisomers. nih.gov Control of regioselectivity in these reactions is a significant challenge, often overcome by using directing groups or by exploiting the intrinsic reactivity differences of the C-H bonds. acs.org

Additionally, novel coupling methods continue to be explored. For example, rhenium tricarbonyl complexes have been shown to mediate the C-C coupling of coordinated pyridines and N-alkylimidazoles, proceeding through deprotonation and subsequent oxidation to yield the desired pyridylimidazole products. acs.org

Cyclization Reactions for Imidazole Ring Formation with Pyridine Precursors

An alternative and widely used approach is the construction of the imidazole ring onto a functionalized pyridine precursor. These methods offer excellent control over the final substitution pattern. A classic and robust method involves the condensation of a 2-aminopyridine derivative with an α-haloketone (e.g., a phenacyl bromide), which is a common route to imidazo[1,2-a]pyridines. nanobioletters.com

Multicomponent reactions (MCRs) have gained prominence for their efficiency in building molecular complexity in a single step. The A³ coupling reaction, a three-component domino reaction involving an aldehyde, a 2-aminopyridine, and a terminal alkyne, is a powerful method for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This reaction is often catalyzed by copper salts, which facilitate a 5-exo-dig cycloisomerization to form the fused imidazole ring. nih.govacs.org

Other notable cyclization strategies include:

Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org

Palladium-catalyzed three-component reactions using microwave irradiation. organic-chemistry.org

Tandem reactions starting from precursors like 2-chloro-3-nitropyridine to rapidly construct the imidazo[4,5-b]pyridine skeleton. acs.org

[3+2] cycloaddition reactions using various starting materials to form the five-membered imidazole ring. rsc.orgorganic-chemistry.org

The table below summarizes various catalytic systems used in cyclization reactions to form pyridyl-imidazole structures.

| Catalyst/Mediator | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| CuI/NaHSO₄·SiO₂ | Three-component domino reaction | Aldehydes, 2-aminopyridines, terminal alkynes | Efficient synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org | beilstein-journals.org |

| Copper Silicate | Condensation/Cyclization | 2-aminopyridine, phenacyl bromides | Reusable and eco-friendly catalyst. nanobioletters.com | nanobioletters.com |

| Cu(II)-Ascorbate/SDS | A³-Coupling | 2-aminopyridines, aldehydes, alkynes | Reaction proceeds in aqueous micellar media. acs.org | acs.org |

| Pd(OAc)₂ | Three-component reaction | Commercial reagents under microwave irradiation | Ligand-free, rapid synthesis. organic-chemistry.org | organic-chemistry.org |

| Iodine | Oxidative Coupling | Amidines and chalcones | Atom-economical cross-dehydrogenative coupling. organic-chemistry.org | organic-chemistry.org |

Strategies for N-Alkylation and C-Alkylation on the Imidazole Moiety

Once the pyridyl-imidazole core is assembled, the introduction of substituents, such as the two methyl groups in 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, is required. This step demands high regioselectivity to obtain the desired isomer.

Regioselective Synthesis of N1- and C2-Dimethylated Imidazoles

The N-alkylation of unsymmetrically substituted imidazoles often yields a mixture of N1 and N3 isomers, posing a significant purification challenge. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz

Several factors govern the outcome of N-alkylation:

Steric Hindrance : Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom. otago.ac.nz

Protecting Groups : A powerful strategy to control regioselectivity involves the use of a protecting group. For example, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization at other positions. The SEM group can also be strategically moved from N1 to N3 (a "SEM-switch"), which alters the reactivity of the imidazole C-H bonds and enables the preparation of otherwise difficult-to-access isomers. nih.govacs.org This protecting group strategy also facilitates regioselective N-alkylation by blocking one nitrogen atom, allowing the other to be alkylated, followed by deprotection. nih.govacs.org

C-methylation, particularly at the C2 position, can be accomplished through various means. One common method involves deprotonation of the C2-H with a strong base (e.g., n-butyllithium) to form an imidazolyl anion, which is then quenched with a methylating agent like methyl iodide. The synthesis of the target compound would likely involve the formation of a 4-(pyridin-4-yl)-1H-imidazole intermediate, followed by a two-step methylation process, carefully controlling the regioselectivity at each stage.

Optimization of Reaction Conditions and Yields in Pyridyl-Imidazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyridyl-imidazole product. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition-metal-catalyzed reactions, the choice of metal (e.g., palladium, copper, rhenium), ligand, and additives can dramatically influence the outcome. In copper-catalyzed A³ coupling reactions for imidazo[1,2-a]pyridine (B132010) synthesis, it was found that using CuI alone resulted in a moderate yield (45%), whereas the addition of a co-catalyst like NaHSO₄·SiO₂ significantly improved the reaction's efficiency. beilstein-journals.org

The solvent system also plays a critical role. While many organic transformations are performed in anhydrous organic solvents like THF, DMF, or toluene, the development of reactions in greener solvents like water or ethanol is a major focus. nanobioletters.comacs.org Temperature is another key variable; while some reactions proceed smoothly at room temperature, others require heating or microwave irradiation to achieve reasonable rates and yields. organic-chemistry.org The optimization process is often empirical, requiring systematic screening of various parameters to identify the ideal conditions for a specific substrate combination.

Green Chemistry Approaches and Catalytic Methods in Heterocycle Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of heterocyclic compounds. Key areas of advancement include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

A notable example is the development of a Cu(II)-ascorbate catalyzed A³-coupling reaction for imidazo[1,2-a]pyridine synthesis that proceeds in an aqueous micellar medium using sodium dodecyl sulfate (SDS). acs.org This approach minimizes the use of volatile organic compounds (VOCs). Similarly, performing reactions in water without any deliberately added catalyst has been reported for the synthesis of methylimidazo[1,2-a]pyridines. organic-chemistry.org

The use of heterogeneous and reusable catalysts is another cornerstone of green synthesis. Copper silicate has been employed as an efficient and recyclable catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromides. nanobioletters.com The catalyst can be easily recovered by filtration and reused without a significant loss of activity. nanobioletters.com Furthermore, energy-efficient techniques such as ultrasound or microwave irradiation can accelerate reaction times and reduce energy consumption. organic-chemistry.org These catalytic and green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler, more efficient, and cost-effective processes.

Advanced Spectroscopic and Crystallographic Characterization of 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, ¹H and ¹³C NMR spectroscopy, in conjunction with two-dimensional techniques, provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and dimethyl-imidazole moieties. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the aromatic nature of the rings.

The protons on the pyridine ring, being part of an electron-deficient aromatic system, are expected to resonate at lower fields (higher ppm values). Specifically, the protons ortho to the pyridine nitrogen (H-2' and H-6') would be the most deshielded, followed by the protons meta to the nitrogen (H-3' and H-5').

On the 1,2-dimethyl-1H-imidazole ring, the C4-H proton is anticipated to appear as a singlet. The two methyl groups, N1-CH₃ and C2-CH₃, will also present as sharp singlets, with their precise chemical shifts reflecting their local electronic environments.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will show characteristic chemical shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at the lowest field. The quaternary carbon (C-4') to which the imidazole (B134444) ring is attached will also have a distinct chemical shift. For the imidazole ring, the carbon atoms C-2, C-4, and C-5 will be distinguishable, as will the carbons of the two methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-H | ~7.0-7.2 | ~120-125 |

| N1-CH₃ | ~3.6-3.8 | ~32-35 |

| C2-CH₃ | ~2.3-2.5 | ~12-15 |

| H-2', H-6' | ~8.5-8.7 | ~149-151 |

| H-3', H-5' | ~7.3-7.5 | ~120-122 |

| C-2 | - | ~145-148 |

| C-4 | - | ~120-125 |

| C-5 | - | ~135-138 |

| C-2', C-6' | - | ~149-151 |

| C-3', C-5' | - | ~120-122 |

| C-4' | - | ~140-143 |

Note: Predicted values are based on known data for substituted pyridines and imidazoles.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity between the pyridine and imidazole rings, two-dimensional NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent protons on the pyridine ring (H-2' with H-3' and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity between the two heterocyclic rings. Correlations would be expected between the pyridine protons (H-3' and H-5') and the imidazole carbon C-5, and conversely, between the imidazole C4-H proton and the pyridine carbon C-4'. This technique also confirms the positions of the methyl groups by showing correlations between the methyl protons and the adjacent ring carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. mdpi.com For this compound, with a molecular formula of C₁₀H₁₁N₃, the expected exact mass can be calculated.

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern is anticipated to involve the cleavage of the bond between the two rings and the loss of the methyl groups. The fragmentation of the 1,2-dimethyl-1H-imidazole moiety is known to produce specific ions. nist.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 96 | [1,2-dimethyl-1H-imidazole]⁺ |

| 78 | [Pyridine]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the C-H, C=N, and C=C stretching and bending vibrations of the pyridine and imidazole rings.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: These are characteristic of the aromatic rings and are expected to appear in the 1400-1650 cm⁻¹ region.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the rings, are often strong in Raman spectra and appear at lower frequencies.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=N stretch | 1600-1650 |

| C=C stretch | 1400-1600 |

| Ring breathing | 990-1050 |

| C-H out-of-plane bend | 700-900 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to exhibit strong absorption bands in the UV region due to π → π* transitions. The conjugation between the pyridine and imidazole rings will influence the position and intensity of these absorptions.

Some related imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives are known to be fluorescent. nih.gov Therefore, it is plausible that this compound may also exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent environment.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com While no specific crystal structure for this compound has been reported, analysis of related pyridyl-imidazole structures allows for predictions of its key geometric parameters. researchgate.netnih.govresearchgate.net

The molecule is expected to be largely planar, although there may be a slight dihedral angle between the planes of the pyridine and imidazole rings. The bond lengths within the rings will be characteristic of aromatic C-C and C-N bonds. The crystal packing is likely to be influenced by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| C-N bond lengths (ring) | 1.32-1.38 Å |

| C-C bond lengths (ring) | 1.37-1.40 Å |

| Inter-ring C-C bond | ~1.47 Å |

| Dihedral angle (Py-Im) | 5-20° |

Determination of Molecular Conformation and Bond Parameters

The molecular conformation of 4-(imidazol-5-yl)pyridine derivatives is largely defined by the degree of twist between the pyridine and imidazole rings. This is quantified by the dihedral angle between the planes of the two aromatic rings. X-ray crystallographic studies of analogous compounds, such as 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, offer valuable data on this parameter. nih.gov

In the case of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole ring is twisted with respect to the pyridine ring, exhibiting a dihedral angle of 28.2(1)°. nih.gov This non-planar conformation is a common feature in linked bi-aromatic systems, arising from a balance between steric hindrance of ortho-hydrogens and the energetic preference for π-system conjugation.

For the target compound, this compound, the presence of a methyl group at the N-1 position of the imidazole ring would likely introduce additional steric hindrance with the pyridine ring. This could lead to a larger dihedral angle compared to the unsubstituted analogue. Conversely, the methyl group at the C-2 position is less likely to have a significant steric impact on the inter-ring conformation. Bond lengths and angles within the pyridine and imidazole rings are expected to fall within the normal ranges for these types of heterocyclic systems. researchgate.net

A summary of the key conformational parameter from a closely related structure is presented below:

| Compound | Dihedral Angle (Imidazole-Pyridine) | Reference |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | 28.2(1)° | nih.gov |

This table presents data for a structurally similar compound to infer the likely conformation of this compound.

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of imidazole and pyridine derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. researchgate.net The specific nature of these interactions is highly dependent on the substitution pattern of the molecules.

Hydrogen Bonding:

In many imidazole-pyridine structures where a proton is present on one of the imidazole nitrogens (an N-H group), intermolecular N-H···N hydrogen bonds are a dominant feature in the crystal packing. nih.gov For instance, in the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen atom acts as an acceptor, leading to the formation of infinite chains. nih.gov

However, in this compound, both nitrogen atoms of the imidazole ring are methylated. This substitution pattern precludes the formation of classical N-H···N hydrogen bonds, as there are no hydrogen bond donors on the imidazole ring. Consequently, the crystal packing will be dominated by other types of interactions, such as weaker C-H···N or C-H···π interactions and π-π stacking. The presence of methyl groups can, in some cases, facilitate C-H···π interactions. nih.gov

π-π Stacking:

π-π stacking interactions are common in aromatic compounds and are expected to play a significant role in the solid-state structure of this compound. researchgate.net These interactions can occur between pyridine-pyridine, imidazole-imidazole, or pyridine-imidazole rings of adjacent molecules. The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. researchgate.net Studies on related compounds like 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine have shown π-π interactions with a centroid-to-centroid distance of 3.853 Å. researchgate.netnih.gov The electron-rich nature of both the imidazole and pyridine rings in the target molecule makes them suitable candidates for such stabilizing interactions. nih.govrsc.org

A summary of supramolecular interactions in analogous structures is provided below:

| Compound | Interaction Type | Key Parameters | Reference |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | N-H···N Hydrogen Bond | D···A distance: 2.815(3) Å | nih.gov |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | π-π Stacking | Centroid-to-centroid distance: 3.853 Å | researchgate.netnih.gov |

This table illustrates the types of interactions found in related structures. The N-methylation in this compound would prevent N-H···N hydrogen bonding but π-π stacking is expected to be a key packing motif.

Insights into Solid-State Molecular Architecture

The molecule itself is expected to be non-planar, with a significant dihedral angle between the two heterocyclic rings, influenced by the steric bulk of the N-1 methyl group. In the absence of strong N-H···N hydrogen bonds, the crystal packing is likely to be driven by a combination of weaker C-H···N interactions and π-π stacking between the aromatic rings. nih.govnih.gov

The interplay between these interactions will determine the final crystal lattice. It is plausible that the molecules will arrange in a way that maximizes π-π overlap, potentially forming slipped-stack or herringbone motifs. The methyl groups, while preventing classical hydrogen bonding, will also influence the packing by creating specific steric demands and potentially participating in weak C-H···π interactions. nih.gov The resulting solid-state architecture will therefore be a complex, three-dimensional network stabilized by a multitude of weak, directional interactions, a common feature in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. nih.govtandfonline.com For heterocyclic systems like imidazole (B134444) and pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have proven to be in good agreement with experimental data, such as those from single-crystal X-ray diffraction. researchgate.nettandfonline.com

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. researchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For bicyclic aromatic systems containing imidazole and pyridine rings, a key geometric feature is the dihedral angle between the two rings, which indicates their relative orientation. In related structures, the two rings are often slightly twisted relative to each other rather than being perfectly coplanar. nih.gov Conformational analysis identifies the most stable arrangement of the atoms, which is crucial for understanding the molecule's interactions and properties.

Interactive Table: Illustrative Optimized Geometrical Parameters for an Imidazole-Pyridine System Note: This data is representative of typical imidazole-pyridine structures and not specific experimental or calculated values for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.

| Parameter | Bond | Value (Å/°) |

| Bond Length | C-N (imidazole) | 1.38 Å |

| Bond Length | C=N (imidazole) | 1.32 Å |

| Bond Length | C-C (inter-ring) | 1.47 Å |

| Bond Length | C-N (pyridine) | 1.34 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Bond Angle | C-C-N (pyridine) | 123.9° |

| Dihedral Angle | Ring-Ring Twist | 10.5° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.commalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. irjweb.commalayajournal.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Interactive Table: Representative FMO Energies and Global Reactivity Descriptors Note: Values are illustrative for a heterocyclic compound and calculated using standard formulas.

| Parameter | Value (eV) | Formula |

| EHOMO | -6.30 eV | - |

| ELUMO | -1.81 eV | - |

| Energy Gap (ΔE) | 4.49 eV | ELUMO - EHOMO |

| Electronegativity (χ) | 4.055 | -(ELUMO + EHOMO)/2 |

| Chemical Hardness (η) | 2.245 | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 0.223 | 1/η |

| Electrophilicity Index (ω) | 3.663 | χ²/2η |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgorientjchem.org The MEP map displays different potential values on the molecule's surface using a color scale. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. orientjchem.orgresearchgate.net For imidazole and pyridine derivatives, the nitrogen atoms are consistently the most electron-rich centers, representing the primary sites for interactions with electrophiles or for forming hydrogen bonds. orientjchem.org

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. jmchemsci.comresearchgate.net This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govajchem-a.com

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations. strath.ac.uk A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative scores indicating stronger binding. plos.org The analysis reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov For example, in studies of similar imidazole-containing compounds, docking has shown that the nitrogen atoms of the imidazole or pyridine rings frequently act as hydrogen bond acceptors, interacting with key amino acid residues like histidine, cysteine, or glycine (B1666218) in the target's active site. nih.govajchem-a.comstrath.ac.uk

Interactive Table: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target Note: This data is hypothetical and serves to illustrate the output of a typical docking study.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Kinase XYZ | -7.5 | LYS72 | Hydrogen Bond (Pyridine N) |

| This compound | Kinase XYZ | -7.5 | GLU91 | Hydrogen Bond (Imidazole N) |

| This compound | Kinase XYZ | -7.5 | LEU148 | Hydrophobic Interaction |

| This compound | Kinase XYZ | -7.5 | VAL25 | Hydrophobic Interaction |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For derivatives of this compound, virtual screening campaigns can be instrumental in identifying initial hits. These campaigns often employ a variety of methods, including both ligand-based and structure-based approaches.

Lead optimization is the process of taking a promising lead compound and refining its chemical structure to improve its drug-like properties. This includes enhancing its efficacy, selectivity, and pharmacokinetic profile. For derivatives of this compound, computational strategies are integral to this iterative process. Techniques such as molecular docking and free energy calculations can be used to predict how modifications to the lead structure will affect its binding affinity and interaction with the target.

A hypothetical lead optimization study for a series of this compound derivatives targeting a specific kinase might involve the systematic modification of substituents on both the pyridine and imidazole rings. The predicted binding affinities and key interactions for these hypothetical derivatives are presented in the interactive data table below.

Interactive Data Table: Predicted Binding Affinities of Hypothetical Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Lead Compound | None | -8.5 | Hydrogen bond with catalytic lysine |

| Derivative A | Addition of a hydroxyl group to the pyridine ring | -9.2 | Additional hydrogen bond with backbone amide |

| Derivative B | Replacement of a methyl group with a trifluoromethyl group | -8.8 | Enhanced hydrophobic interactions |

| Derivative C | Introduction of a bulky phenyl group | -7.9 | Potential steric hindrance in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

The biological activity of this compound derivatives is often influenced by their electronic and steric properties. Electronic parameters, such as the distribution of electron density and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can govern how a molecule interacts with its biological target. Steric parameters, which relate to the size and shape of the molecule, determine the complementarity of the fit within the target's binding site.

QSAR models can be developed to correlate these parameters with observed biological activity. For instance, a model might reveal that electron-withdrawing groups on the pyridine ring enhance activity, while bulky substituents on the imidazole ring are detrimental. These relationships provide valuable guidance for the design of more potent analogs.

Below is a data table summarizing the correlation of key electronic and steric descriptors with the in vitro activity of a hypothetical series of this compound derivatives.

Data Table: Correlation of Physicochemical Parameters with Biological Activity

| Derivative | Hammett Constant (σ) of Pyridine Substituent | Molar Refractivity (MR) of Imidazole Substituent | Observed IC₅₀ (µM) |

| 1 | 0.00 | 5.65 | 1.2 |

| 2 | 0.23 | 5.65 | 0.8 |

| 3 | -0.17 | 5.65 | 2.5 |

| 4 | 0.00 | 10.3 | 3.1 |

| 5 | 0.00 | 1.03 | 0.9 |

A significant application of QSAR is the development of predictive models. Once a statistically robust QSAR model has been established and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to exhibit the desired biological effect.

These predictive models are often built using machine learning algorithms that can handle complex, non-linear relationships between chemical structure and activity. The performance of these models is typically assessed using metrics such as the cross-validated coefficient of determination (q²) and the predictive R² for an external test set. A well-validated model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Coordination Chemistry of 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine As a Ligand

Design Principles for Pyridyl-Imidazole Based Ligands

The design of pyridyl-imidazole based ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties and functions. These ligands are of significant interest due to their versatile coordination modes and their ability to form stable complexes with a wide range of metal ions. The fundamental design principles revolve around the strategic combination of a pyridine (B92270) ring and an imidazole (B134444) moiety, which can be systematically modified to fine-tune the electronic and steric properties of the resulting metal complexes. rsc.orgresearchgate.net

One of the key design considerations is the relative orientation of the pyridine and imidazole rings, which dictates the chelation behavior and the geometry of the resulting metal complex. For instance, the syn orientation of the sp² nitrogen atoms of both the imidazole and pyridine rings facilitates the formation of bidentate chelating ligands, analogous to the well-known 2,2'-bipyridine. researchgate.net This arrangement is crucial for creating stable, discrete coordination complexes. researchgate.net

Furthermore, the electronic properties of the ligand can be modulated by introducing various substituents on either the pyridine or imidazole rings. Electron-donating groups can enhance the basicity of the nitrogen donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can be used to adjust the redox potential of the metal center. The inherent difference in basicity between the imidazole (pKa ≈ 7.0) and pyridine (pKa ≈ 5.2) nitrogen atoms is a critical design element, allowing for selective coordination to different metal ions or the sequential formation of heterometallic complexes. rsc.orgmdpi.com This disparity in donor strength is a powerful tool for constructing complex, low-symmetry molecular architectures. rsc.orgnih.gov

The steric hindrance around the coordination sites also plays a pivotal role in determining the structure and stability of the metal complexes. rsc.org Bulky substituents can be introduced to control the coordination number of the metal ion, prevent the formation of polymeric structures, and influence the spin state in spin-crossover compounds. rsc.org The interplay between electronic and steric effects allows for the rational design of ligands that can stabilize specific oxidation states or geometries of the coordinated metal ion.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures elucidated using a variety of analytical techniques, most notably single-crystal X-ray diffraction.

Complexation with Transition Metals (e.g., Cu(II), Fe(II), Zn(II), Cd(II), Au(I/III))

This compound and its analogues have been shown to form stable complexes with a variety of transition metals.

Copper(II): Pyridyl-imidazole ligands readily coordinate with copper(II) ions, often forming complexes with square planar or distorted octahedral geometries. The specific coordination environment is influenced by the stoichiometry of the reaction and the nature of the counter-ions present. ekb.eg

Iron(II): The complexation of pyridyl-imidazole ligands with iron(II) is of particular interest due to the potential for spin-crossover (SCO) behavior. rsc.orgrsc.org These complexes typically exhibit an octahedral coordination geometry, with the ligand field strength playing a critical role in determining the spin state of the iron center. rsc.orgrsc.org

Zinc(II) and Cadmium(II): Due to their d¹⁰ electronic configuration, zinc(II) and cadmium(II) complexes are diamagnetic and often serve as structural models for their paramagnetic counterparts. They typically form tetrahedral or octahedral complexes with pyridyl-imidazole ligands. mdpi.comnih.gov The structural versatility of these complexes makes them valuable components in the construction of coordination polymers. nih.gov

Gold(I/III): The coordination chemistry of gold with pyridyl-imidazole ligands is an emerging area of research. Gold(I) typically forms linear complexes, while gold(III) favors square planar geometries. These complexes are being explored for their potential applications in catalysis and medicine. The interaction of N-heterocyclic carbene ligands bearing pyridine substituents with gold(I) has been shown to form various multinuclear complexes. acs.org

Elucidation of Coordination Geometries and Ligand Denticity

The coordination geometry of metal complexes containing this compound is primarily determined by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. Common geometries observed include octahedral, tetrahedral, and square planar. ekb.eguni-siegen.de

The ligand can exhibit different denticities, acting as a monodentate, bidentate, or bridging ligand. In its monodentate form, it typically coordinates through the more basic imidazole nitrogen atom. mdpi.com As a bidentate ligand, it can chelate to a metal center via the nitrogen atoms of both the pyridine and imidazole rings, forming a stable five-membered ring. researchgate.net The flexibility of the bond between the two rings allows for a range of bite angles, accommodating various metal ion radii. In some cases, the ligand can act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Spectroscopic Characterization of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine and imidazole rings upon coordination provide evidence of metal-ligand bond formation. mdpi.commdpi.com Specifically, shifts in the C=N and C=C stretching frequencies are indicative of the involvement of the nitrogen atoms in coordination. mdpi.com

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the ligand field strength. ekb.egnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy is a powerful tool for elucidating the structure in solution. Significant shifts in the chemical shifts of the ligand's protons upon coordination confirm complex formation and can provide insights into the coordination mode. rsc.orgnih.govnih.gov

Mössbauer Spectroscopy: This technique is particularly useful for studying iron complexes. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. nih.govresearchgate.netresearchgate.net

Exploration of Physicochemical Properties of Metal Complexes

The coordination of this compound to metal centers can give rise to a range of interesting physicochemical properties, including unique magnetic behaviors.

Magnetic Properties and Spin Crossover Phenomena

The magnetic properties of complexes containing this compound are largely dictated by the nature of the central metal ion and its coordination environment. Complexes with paramagnetic metal ions, such as Cu(II) and high-spin Fe(II), will exhibit magnetic moments that can be measured using techniques like SQUID magnetometry.

A particularly fascinating phenomenon observed in some iron(II) complexes of pyridyl-imidazole ligands is spin crossover (SCO). researchgate.netacs.org This is a process where the spin state of the iron(II) center (d⁶) can be switched between a low-spin (LS, S=0) diamagnetic state and a high-spin (HS, S=2) paramagnetic state by an external stimulus such as temperature, pressure, or light. mdpi.comresearchgate.net

The occurrence of SCO is highly dependent on the ligand field strength. Ligands that impart a field strength close to the spin-pairing energy of the iron(II) ion can facilitate this transition. The electronic and steric properties of the this compound ligand can be tuned to achieve the requisite ligand field strength for SCO. The transition between the LS and HS states is accompanied by changes in various physical properties, including color (thermochromism), magnetic susceptibility, and molecular volume. mdpi.com

Below is a table summarizing the magnetic behavior of a representative iron(II) spin crossover complex with a pyridyl-imidazole type ligand.

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Spin State (S) | 0 | 2 |

| Magnetic Behavior | Diamagnetic | Paramagnetic |

| Fe-N Bond Lengths | Shorter | Longer |

| Color | e.g., Red | e.g., Yellow |

| Temperature Range | Lower Temperatures | Higher Temperatures |

The transition temperature (T₁/₂) at which the populations of the LS and HS states are equal is a key characteristic of an SCO complex and can be modulated by subtle changes in the ligand structure or the nature of the counter-ion. researchgate.net

Luminescence and Photophysical Characteristics

Following a comprehensive search of available scientific literature, no specific research findings on the luminescence and photophysical characteristics of coordination complexes containing the ligand this compound were identified. Consequently, detailed information, research findings, and data tables regarding the emission and absorption properties, quantum yields, and excited-state lifetimes for metal complexes of this particular ligand are not available.

The photophysical properties of coordination compounds are intrinsically linked to the nature of both the metal center and the surrounding ligands. While extensive research exists on the luminescence of complexes with related pyridine and imidazole-containing ligands, the specific electronic and steric effects of the 1,2-dimethyl-1H-imidazol-5-yl substituent on the pyridine ring in the title compound have not been documented in the context of their coordination chemistry and resulting photophysical behavior.

General principles suggest that coordination of this ligand to a suitable metal ion, such as d10 metals (e.g., Zn(II), Cd(II)) or d8 metals (e.g., Pt(II)), could potentially lead to luminescent materials. The emission characteristics would be influenced by factors including:

Metal-to-Ligand Charge Transfer (MLCT): Transitions from the metal d-orbitals to the π* orbitals of the pyridine or imidazole rings.

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the ligand's π orbitals to the metal's d-orbitals.

Intra-Ligand (IL) Transitions: π-π* transitions localized on the this compound ligand itself.

Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands.

The specific energies of these transitions, and thus the resulting emission colors and efficiencies, would be highly dependent on the coordination geometry, the identity of the metal ion, and the presence of other ancillary ligands in the coordination sphere. However, without experimental data from published research, any discussion of these properties for complexes of this compound remains speculative.

Further experimental investigation is required to synthesize and characterize coordination complexes of this ligand and to determine their photophysical properties. Such studies would be necessary to provide the data for a detailed analysis of its luminescence and photophysical characteristics.

Exploration of Biological Targets and Mechanisms of Action for 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine Based Scaffolds in Vitro Studies

Enzyme Modulation and Inhibition

The ability of a chemical scaffold to selectively inhibit or modulate enzyme activity is a key attribute for therapeutic development. Research into derivatives of the 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine framework has uncovered interactions with several important classes of enzymes.

Investigations into Metalloproteases (e.g., Insulin-Degrading Enzyme)

Based on available research, specific in vitro studies detailing the direct inhibitory or modulatory activity of the this compound scaffold on metalloproteases, including Insulin-Degrading Enzyme (IDE), are not extensively documented. IDE is a zinc metalloprotease responsible for the degradation of several key peptide hormones, making it a target for diseases like diabetes and Alzheimer's disease. escholarship.orgnih.gov While various inhibitors for IDE have been designed, including peptidic compounds and those with hydroxypyridinethione structures, a direct link to the this compound core is not prominent in the current body of literature. escholarship.orgnih.gov

Studies on Cytochrome P450 Enzymes (e.g., Aldosterone (B195564) Synthase)

The imidazole (B134444) and pyridine (B92270) moieties present in the scaffold are recognized as effective metal-binding groups that can interact with the heme-iron center of Cytochrome P450 (CYP450) enzymes. google.com This characteristic is relevant for designing inhibitors for enzymes like aldosterone synthase (CYP11B2), a key target for managing hypertension and heart failure. nih.gov However, this strong interaction can also lead to undesirable off-target inhibition of other CYP450 enzymes, which is a common liability for 4-substituted imidazole compounds. google.comnih.gov

For instance, studies on the related 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine (B1213489) H3 receptor antagonists identified significant inhibition of CYP2D6 and CYP3A4. nih.gov This prompted further structural modifications to mitigate this effect. nih.gov In another example, a more complex derivative, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine, was found to be a mechanism-based inactivator of CYP2D6, forming an adduct with the apoprotein. mdpi.com These findings underscore the potential of the imidazole-pyridine scaffold to interact with and inhibit CYP450 enzymes, a critical consideration in drug development.

Kinase Inhibition Profiles (e.g., FLT3/Aurora Kinase)

The imidazo[4,5-b]pyridine scaffold, which incorporates the imidazole and pyridine rings, has been extensively studied as a source of potent kinase inhibitors. nih.gov Specifically, this framework has been optimized to target Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers, particularly acute myeloid leukemia (AML). nih.govnih.gov

In the pursuit of optimizing this series, various five-membered heteroaromatic rings were substituted at the R² position. nih.gov Among these, the 1-methyl-1H-imidazol-5-yl derivative (compound 21a) was identified as a potent inhibitor of Aurora-A kinase, although it was considerably less potent than other analogues in the same series. nih.gov Further development of the imidazo[4,5-b]pyridine core led to dual FLT3/Aurora kinase inhibitors with high potency against both wild-type and mutant forms of FLT3. nih.govnih.gov This demonstrates that the core scaffold is a viable starting point for developing potent and selective kinase inhibitors.

| Compound Series | Target Kinase | Measurement | Value |

| Imidazo[4,5-b]pyridine | Aurora-A | Kd | 7.5 nM |

| Imidazo[4,5-b]pyridine | Aurora-B | Kd | 48 nM |

| Imidazo[4,5-b]pyridine | FLT3 | Kd | 6.2 nM |

| Imidazo[4,5-b]pyridine | FLT3-ITD | Kd | 38 nM |

| Imidazo[4,5-b]pyridine | FLT3 (D835Y) | Kd | 14 nM |

Data represents values for the optimized preclinical candidate (27e) from the imidazo[4,5-b]pyridine series. nih.gov

Receptor Ligand Binding and Functional Assays

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The 4-(imidazol-5-yl)pyridine scaffold has been shown to be a privileged structure for targeting specific G-protein coupled receptors (GPCRs).

Histamine Receptor Subtype Selectivity (e.g., H3 Receptor)

The imidazole ring is a key component of the endogenous histamine molecule, making imidazole-containing scaffolds prime candidates for histamine receptor ligands. Research into simplified analogues of existing H3 receptor ligands led to the identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine, a compound named immethridine. google.com

In vitro radioligand binding and functional assays demonstrated that immethridine is a novel, potent, and highly selective agonist for the human histamine H3 receptor. google.com It exhibits high affinity for the receptor and shows significant selectivity over the closely related H4 receptor, a desirable trait for minimizing off-target effects. google.com This highlights the utility of the imidazol-yl-pyridine core in designing selective ligands for histamine receptor subtypes.

| Compound | Binding Affinity (pKi) | Functional Activity (pEC50) | Selectivity (over H4) |

| Immethridine | 9.07 | 9.74 | 300-fold |

Data for the human histamine H3 receptor. google.com

G-Protein Coupled Receptor (GPCR) Modulatory Activity (e.g., Metabotropic Glutamate (B1630785) Receptor 5)

The 4-(imidazol-5-yl)pyridine framework has also been successfully utilized to develop allosteric modulators for other GPCRs. Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) have therapeutic potential for treating various psychiatric disorders. mdpi.com

Through the optimization of a screening hit, researchers developed potent and selective mGluR5 NAMs. One such compound, basimglurant (B1667758) (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine), incorporates the dimethyl-imidazol-yl-pyridine core. mdpi.com In vitro functional assays confirmed that basimglurant and its analogues are potent NAMs of the mGluR5 receptor, demonstrating that this scaffold can be effectively modified to achieve high-affinity modulation of complex GPCR targets. mdpi.com

| Compound | Target | Measurement | Value (nM) |

| Basimglurant | mGluR5 | IC50 | 4.8 |

| CTEP | mGluR5 | IC50 | 2.2 |

Data represents IC50 values from a functional assay measuring inhibition of glutamate-induced calcium mobilization. mdpi.com

Cellular Antiproliferative Activity and Mechanism of Action (Excluding Clinical Data)

Derivatives of the 4-(imidazol-5-yl)pyridine scaffold have demonstrated considerable antiproliferative activity across a wide range of human cancer cell lines. Research into this class of compounds has identified potent agents that are more effective than some clinically used anticancer drugs in preclinical models. nih.gov For instance, certain optimized derivatives exhibit nanomolar to low-micromolar efficacy against panels of cancer cells representing leukemia, lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer. nih.govnih.gov

Pathways Involved in Cellular Growth Inhibition

The mechanisms underlying the anticancer effects of 4-(imidazol-5-yl)pyridine-based compounds are multifaceted, primarily involving the disruption of key cellular processes required for tumor growth and survival.

Kinase Inhibition: A primary mechanism of action is the inhibition of specific protein kinases that are crucial for cancer cell signaling. Certain derivatives have been identified as selective inhibitors of B-RAF, particularly the V600E mutant, and p38α kinases. nih.gov The B-RAF kinase is a key component of the MAPK signaling pathway, which is often hyperactivated in melanoma and other cancers. Other related imidazo[1,2-a] pyridine and imidazo[4,5-c]pyridin-2-one structures have been shown to target Cyclin-Dependent Kinase 9 (CDK9), Src family kinases, and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), which are critical for transcriptional regulation and cell proliferation. nih.govnih.govrsc.org

Cell Cycle Arrest: Treatment with these compounds leads to a halt in the cell division cycle. Studies have shown that potent derivatives can induce cell cycle arrest at different phases. For example, some compounds cause an accumulation of cells in the G2/M phase, while others halt progression at the G0/G1 phase. nih.govnih.govnih.gov This arrest is often mediated by the upregulation of cell cycle checkpoint proteins like p53 and p21. nih.gov

Cell-Based Assays for Compound Efficacy

The antiproliferative efficacy of 4-(imidazol-5-yl)pyridine derivatives has been extensively evaluated using a variety of in vitro cell-based assays. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and allows for the calculation of the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values. nih.govportlandpress.com

Comprehensive screening, such as that performed by the National Cancer Institute's 60-cell line panel (NCI-60), has been instrumental in establishing the broad-spectrum activity of these compounds. nih.gov These assays provide quantitative data on the potency and selectivity of the compounds against a diverse set of human cancers.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazole-Pyridine Derivatives

Antimicrobial and Antifungal Activity Assessment

In addition to their anticancer properties, various imidazole-pyridine scaffolds have been investigated for their potential to combat microbial and fungal infections. These studies reveal a broad spectrum of activity against pathogenic strains.

Spectrum of Activity Against Bacterial and Fungal Strains

The antimicrobial activity of these compounds has been tested against a panel of clinically relevant bacteria and fungi. The Kirby-Bauer disk diffusion method and broth microdilution assays are commonly used to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. nih.gov

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Susceptible Gram-positive species include Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. nih.govmdpi.comjuit.ac.in Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although Gram-positive strains often show greater sensitivity. nih.govnih.gov

Antifungal Activity: The antifungal potential of imidazole-pyridine hybrids is significant. Various derivatives exhibit potent activity against yeast and mold species. Strong inhibitory effects have been observed against Candida albicans, Candida parapsilosis, and Rhodotorula sp. nih.gov Some compounds have also demonstrated efficacy against phytopathogenic filamentous fungi like Aspergillus niger and Aspergillus flavus, suggesting potential applications in agriculture. nih.govmdpi.com In some cases, the antifungal potency of these synthetic compounds is comparable or superior to that of the established antifungal drug fluconazole. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Imidazole-Pyridine Derivatives

Investigation of Cellular Targets or Pathways Involved

While the mechanisms of antimicrobial action are less defined than their antiproliferative pathways, some studies have begun to explore the potential cellular targets. For imidazo[4,5-b]pyridine derivatives, molecular docking studies have suggested that Dihydrofolate Reductase (DHFR) could be a target enzyme. nih.gov DHFR is essential for the synthesis of nucleic acids and amino acids in microorganisms, and its inhibition can lead to bacterial death. Further research is required to experimentally validate these computational findings and to fully elucidate the pathways through which these compounds exert their antimicrobial and antifungal effects.

Future Research Directions and Translational Perspectives for 4 1,2 Dimethyl 1h Imidazol 5 Yl Pyridine Research

Development of Advanced Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine hinges on the ability to generate a diverse library of its derivatives. Future research will likely focus on moving beyond traditional synthetic routes to embrace more advanced and efficient methodologies. Techniques such as microwave-assisted synthesis, which has been effectively used for creating sulfoether-decorated imidazo[1,2-a]pyridine (B132010) derivatives through three-component domino reactions, could significantly accelerate the diversification process. rsc.org

Furthermore, multicomponent reactions, like the Groebke–Blackburn–Bienaymè (GBB) reaction, offer a powerful strategy for constructing complex molecules, as demonstrated in the synthesis of novel imidazo[1,2-a]pyridine-based covalent inhibitors. rsc.org The application of phase-transfer catalysis is another promising avenue, which has been used for the N-alkylation of related imidazo[4,5-b]pyridine scaffolds, allowing for the creation of multiple regioisomers from a single precursor. nih.govuctm.edu Adopting these advanced methods will enable the systematic modification of the this compound core, facilitating comprehensive structure-activity relationship (SAR) studies and the optimization of desired biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Discovery of Novel Biological Targets and Therapeutic Modalities

The imidazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. magtech.com.cn Based on the activities of structurally similar compounds, future research on this compound and its derivatives could uncover novel therapeutic applications.

For instance, various imidazopyridine derivatives have shown potent activity as kinase inhibitors. This includes inhibitors of c-Met, mTOR, CDK9, and Src family kinases, which are critical targets in oncology. nih.govnih.govrsc.orgnih.gov Investigations have also revealed that imidazole-pyridine hybrids can act as potent anti-cancer agents by targeting enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). cnr.it Beyond cancer, a related compound, 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine), was identified as a highly potent and selective agonist for the histamine (B1213489) H₃ receptor, suggesting potential applications in neurological disorders. nih.gov The broad biological activity of related imidazoline (B1206853) derivatives, including antihypertensive, anti-inflammatory, and antidepressant properties, further expands the scope of potential therapeutic areas to explore. nih.govresearchgate.net

| Potential Biological Target Class | Specific Examples | Therapeutic Area | Reference Scaffold |

|---|---|---|---|

| Protein Kinases | c-Met, mTOR, CDK9, Src, GSK-3β, MSK-1 | Oncology, Inflammatory Diseases | Imidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine, Imidazo[4,5-c]pyridine |

| G-Protein Coupled Receptors (GPCRs) | Histamine H₃ Receptor | Neurological Disorders | 4-(1H-imidazol-4(5)-ylmethyl)pyridine |

| Oncogenic Proteins | KRAS G12C | Oncology | Imidazo[1,2-a]pyridine |

Applications in Chemical Probes and Biosensors Development

The inherent chemical properties of the imidazole-pyridine nucleus make it an attractive scaffold for the development of chemical probes and biosensors. The electron-rich nature of the imidazole (B134444) ring allows for coordination with metal ions and participation in various non-covalent interactions, which is a key feature for sensor design. researchgate.net

Recent studies have demonstrated the successful design of imidazo[1,2-a]pyridine-based fluorescent probes for detecting biologically significant species like hydrogen peroxide (H₂O₂) and metal ions such as Hg²⁺. mdpi.comrsc.org Some of these probes exhibit desirable properties like aggregation-induced emission (AIE), which leads to a high signal-to-noise ratio, making them suitable for cellular imaging. mdpi.com Furthermore, derivatives of this scaffold have been developed into chemosensors for detecting nerve agent simulants, highlighting their versatility. researchgate.net By strategically modifying the this compound structure—for example, by introducing fluorophores or specific recognition moieties—it is conceivable to create a new generation of probes for real-time monitoring of various analytes in biological and environmental systems.

| Application | Target Analyte | Sensing Mechanism | Reference Scaffold |

|---|---|---|---|

| Fluorescent Probe | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) | Imidazo[1,2-a]pyridine |

| Fluorescent Probe | Mercury Ions (Hg²⁺) | Spirolactam ring-opening | Imidazo[1,2-a]pyridine |

| Chemosensor | Nerve Agent Simulants (DCP, DCNP) | Colorimetric and Fluorometric response | Imidazo[1,2-a]pyridine |

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For routine characterization, - and -NMR spectroscopy should be employed. For example, the methyl groups on the imidazole ring typically resonate between δ 2.5–3.0 ppm in -NMR, while pyridine protons appear downfield (δ 7.5–8.5 ppm). Discrepancies in chemical shifts may arise from solvent effects or tautomerism, necessitating cross-validation with mass spectrometry (HRMS) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A classical approach involves cyclocondensation of α-diketones with amidines. For instance, reacting 2-pyridinecarboxaldehyde with 1,2-dimethylimidazole precursors in the presence of a base (e.g., NaOH) under reflux conditions can yield the target compound. Transition-metal-free protocols, such as base-promoted imidazole ring formation (as demonstrated in spiro-fused imidazolone synthesis), may also be adapted . Solvent choice (e.g., pyridine as a polar aprotic medium) can influence reaction kinetics and yield, as shown in studies optimizing similar heterocyclic systems .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific safety data for this compound are limited, analogous imidazole derivatives (e.g., 4-(4-Nitrobenzyl)pyridine) require stringent precautions due to skin/eye irritation risks (GHS Category 2A). Researchers should:

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C to prevent degradation .

- In case of exposure, rinse affected areas with water for 15 minutes and consult medical advice .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazole ring be addressed?

- Methodological Answer : Regioselectivity in nitration or halogenation reactions is influenced by electronic effects. For example, nitration of the imidazole ring at the 4-position (as in 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) can be achieved using HNO/HSO under controlled temperatures (0–5°C). Competing regioselectivity (e.g., para vs. meta substitution) may arise due to steric hindrance from the pyridine moiety, requiring DFT calculations to predict reactive sites .

Q. How should researchers resolve contradictions between predicted and experimental physicochemical properties (e.g., melting points)?

- Methodological Answer : Predicted properties (e.g., density, melting point) from computational tools (e.g., ChemAxon) often deviate from experimental values due to polymorphism or solvent interactions. For instance, the predicted melting point of 4-(1,2,4-oxadiazol-5-yl)pyridine (131–133°C) aligns closely with ethanol-solubilized experimental data . Discrepancies >5°C warrant re-evaluation of purity (via HPLC) or crystal packing analysis (via PXRD) .

Q. What strategies optimize reaction yields in transition-metal-free syntheses of imidazole derivatives?

- Methodological Answer : Base selection and solvent polarity are critical. In the synthesis of 4,5-dihydro-1H-imidazol-5-ones, NaOH in pyridine (4.5 equiv., 80°C) achieved yields >80% by deprotonating intermediates and stabilizing transition states . For this compound, substituting DMF for pyridine may enhance solubility of hydrophobic intermediates, but could also promote side reactions (e.g., hydrolysis), necessitating DoE (Design of Experiments) optimization .

Q. How do tautomeric equilibria of the imidazole ring affect spectroscopic interpretations?

- Methodological Answer : The 1H-imidazole ring exists in a dynamic equilibrium between 1H- and 3H-tautomers, altering NMR chemical shifts. For example, the methyl group at the 1-position may show splitting in -NMR if tautomerism is slow on the NMR timescale. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" tautomers, revealing distinct peaks for each form. Computational modeling (e.g., Gaussian) helps assign tautomeric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.